FR 409

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

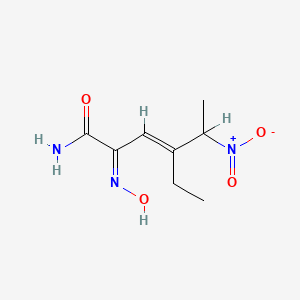

Structure

3D Structure

Propriétés

IUPAC Name |

(E,2E)-4-ethyl-2-hydroxyimino-5-nitrohex-3-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13N3O4/c1-3-6(5(2)11(14)15)4-7(10-13)8(9)12/h4-5,13H,3H2,1-2H3,(H2,9,12)/b6-4+,10-7+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZAGXDHQGXUDDX-AGLLBGTNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=CC(=NO)C(=O)N)C(C)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC/C(=C\C(=N/O)\C(=O)N)/C(C)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2048167 | |

| Record name | FR 409 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2048167 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

138472-01-2, 163180-49-2 | |

| Record name | FR 409 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2048167 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (+-)-(E)-4-Ethyl-2-((e)-hydroxyimino)-5-nitro-3-hexenamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (+-)-(E)-4-Ethyl-2-((e)-hydroxyimino)-5-nitro-3-hexenamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide on (E,2E)-4-ethyl-2-hydroxyimino-5-nitrohex-3-enamide

Disclaimer: Extensive searches of chemical and scientific literature databases have yielded no specific information for the compound "(E,2E)-4-ethyl-2-hydroxyimino-5-nitrohex-3-enamide." This suggests that the compound may be a novel chemical entity that has not been synthesized or characterized in published literature. The following guide is presented as a template to illustrate the expected structure, content, and data presentation for such a technical document, should data become available in the future. The experimental protocols and data are hypothetical and based on standard methodologies in medicinal chemistry and drug discovery for compounds with similar functional groups (nitroalkenes, oximes, and amides).

Core Properties

This section would typically detail the fundamental physicochemical properties of the compound. These properties are critical for understanding its behavior in biological systems and for formulation development.

Table 1: Physicochemical Properties of (E,2E)-4-ethyl-2-hydroxyimino-5-nitrohex-3-enamide

| Property | Value | Method |

| Molecular Formula | C8H13N3O4 | Calculated |

| Molecular Weight | 215.21 g/mol | Calculated |

| Appearance | Pale yellow crystalline solid | Visual Inspection |

| Melting Point | 135-138 °C | Differential Scanning Calorimetry |

| Solubility in PBS (pH 7.4) | 0.85 mg/mL | HPLC-UV |

| LogP | 1.75 | Calculated (e.g., using ALOGPS) |

| pKa | 8.2 (Oxime proton) | Potentiometric Titration |

Synthesis and Characterization

The synthesis of novel compounds is a cornerstone of drug discovery. This section would outline the synthetic route and the analytical methods used to confirm the structure and purity of the final compound.

Synthetic Protocol

A plausible synthetic route for (E,2E)-4-ethyl-2-hydroxyimino-5-nitrohex-3-enamide could involve a multi-step process, beginning with a Henry reaction followed by subsequent modifications.

Experimental Workflow: Synthesis

Caption: A potential synthetic workflow for the target compound.

Detailed Protocol:

-

Step 1: Synthesis of (E)-3-nitrohex-3-ene: To a solution of butanal (1.0 eq) and nitroethane (1.1 eq) in methanol, a catalytic amount of n-butylamine is added. The reaction mixture is stirred at room temperature for 24 hours. The solvent is removed under reduced pressure, and the residue is purified by column chromatography to yield the nitroalkene intermediate.

-

Step 2: Synthesis of the α-keto amide: The nitroalkene (1.0 eq) is treated with N-bromosuccinimide (2.2 eq) in aqueous acetone. The resulting α-bromo nitroalkane is then reacted with sodium methoxide to form a nitronate ester, which is subsequently hydrolyzed with sulfuric acid to yield the corresponding α-keto derivative. The keto-intermediate is then amidated using a standard peptide coupling reagent like HATU with ammonia.

-

Step 3: Oximation: The α-keto amide (1.0 eq) is dissolved in ethanol, and an aqueous solution of hydroxylamine hydrochloride (1.5 eq) and sodium acetate (2.0 eq) is added. The mixture is heated to reflux for 4 hours. Upon cooling, the product crystallizes and is collected by filtration, washed with cold water, and dried under vacuum to yield (E,2E)-4-ethyl-2-hydroxyimino-5-nitrohex-3-enamide.

Characterization Data

Table 2: Spectroscopic and Analytical Data

| Analysis | Result |

| ¹H NMR (400 MHz, DMSO-d₆) | δ 11.5 (s, 1H, NOH), 7.8 (s, 1H, NH₂), 7.2 (q, J=7.2 Hz, 1H, =CH), 2.4 (q, J=7.5 Hz, 2H, CH₂), 1.8 (s, 3H, CH₃), 1.1 (t, J=7.5 Hz, 3H, CH₃) |

| ¹³C NMR (100 MHz, DMSO-d₆) | δ 165.2 (C=O), 152.1 (C=NOH), 145.8, 138.4, 25.6, 14.2, 12.8 |

| HRMS (ESI+) | m/z calculated for C₈H₁₄N₃O₄ [M+H]⁺: 216.0984; found: 216.0982 |

| Purity (HPLC) | >99% (λ = 254 nm) |

Biological Activity and Mechanism of Action

This section would focus on the compound's effects on biological systems. Given the presence of a nitroalkene moiety, a common Michael acceptor, a potential mechanism could involve covalent modification of cysteine residues in target proteins.

In Vitro Efficacy

Table 3: In Vitro Biological Activity

| Assay | Cell Line | IC₅₀ (µM) |

| Cytotoxicity | A549 (Lung Carcinoma) | 5.2 ± 0.7 |

| Cytotoxicity | HCT116 (Colon Carcinoma) | 8.1 ± 1.1 |

| Cytotoxicity | MCF-7 (Breast Carcinoma) | 12.5 ± 2.3 |

| Kinase Inhibition | EGFR Kinase Assay | > 100 |

| Kinase Inhibition | PI3Kα Kinase Assay | 2.5 ± 0.4 |

Proposed Signaling Pathway

The hypothetical selective activity against PI3Kα suggests a potential mechanism of action involving the PI3K/AKT/mTOR pathway, a critical regulator of cell growth and survival.

Signaling Pathway Diagram

Caption: Proposed inhibition of the PI3K/AKT signaling pathway.

Experimental Methodologies

Detailed and reproducible protocols are essential for scientific validation.

Cell Viability Assay (MTT Assay)

-

Cell Seeding: Cancer cells (A549, HCT116, MCF-7) are seeded in 96-well plates at a density of 5,000 cells/well and incubated for 24 hours at 37°C, 5% CO₂.

-

Compound Treatment: The compound is dissolved in DMSO to create a 10 mM stock solution and then serially diluted in culture medium. The cells are treated with various concentrations (e.g., 0.1 to 100 µM) for 48 hours.

-

MTT Addition: After incubation, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours.

-

Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

-

Absorbance Reading: The absorbance is measured at 570 nm using a microplate reader. The IC₅₀ value is calculated using non-linear regression analysis.

In Vitro Kinase Assay (PI3Kα)

-

Reaction Setup: The assay is performed in a 384-well plate. Each well contains PI3Kα enzyme, the substrate PIP₂, and ATP in a kinase buffer.

-

Inhibitor Addition: The test compound is added at various concentrations.

-

Reaction Initiation and Termination: The reaction is initiated by adding ATP and incubated at room temperature for 1 hour. The reaction is stopped by the addition of a detection solution.

-

Signal Detection: The amount of ADP produced (correlating with kinase activity) is measured using a luminescence-based method (e.g., Kinase-Glo®).

-

Data Analysis: Luminescence signals are converted to percent inhibition, and IC₅₀ values are determined by fitting the data to a dose-response curve.

A Comprehensive Technical Guide to the Nitric Oxide Release Mechanism of (E,2E)-4-ethyl-2-hydroxyimino-5-nitrohex-3-enamide (FK409)

For Researchers, Scientists, and Drug Development Professionals

Abstract

(E,2E)-4-ethyl-2-hydroxyimino-5-nitrohex-3-enamide, also known as FK409, is a potent, cell-permeable, and spontaneous nitric oxide (NO) donor. This technical guide provides an in-depth analysis of the mechanism governing its NO release, compiled from available scientific literature. It is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development and the study of nitric oxide signaling. This document details the proposed chemical decomposition pathway, presents quantitative data on NO release kinetics, outlines key experimental protocols for its study, and illustrates the downstream signaling cascade it initiates.

Introduction

Nitric oxide (NO) is a critical signaling molecule involved in a myriad of physiological and pathophysiological processes, including vasodilation, neurotransmission, and immune responses. The therapeutic potential of NO has led to the development of various NO-donating compounds. Among these, (E,2E)-4-ethyl-2-hydroxyimino-5-nitrohex-3-enamide (FK409) has garnered significant interest due to its spontaneous and rate-controlled release of NO in physiological solutions. Isolated from microbial products, FK409 exhibits potent vasorelaxant and antiplatelet activities.[1] Understanding the precise mechanism of its NO liberation is paramount for its optimization and application in therapeutic contexts.

Chemical Properties and Structure

-

Systematic Name: (E,2E)-4-ethyl-2-hydroxyimino-5-nitrohex-3-enamide

-

Common Name: FK409

-

CAS Number: 138472-01-2[2]

-

Molecular Formula: C₈H₁₃N₃O₄[2]

-

Molecular Weight: 215.21 g/mol [2]

-

Appearance: Powder

-

Solubility: Soluble in DMSO (10 mg/mL)

Mechanism of Nitric Oxide Release

The release of nitric oxide from FK409 is a spontaneous process that is highly dependent on the pH of the surrounding medium. The proposed mechanism initiates with the deprotonation of the carbon atom at the 5-position, which is alpha to the nitro group. This rate-limiting step is base-catalyzed, with the rate of decomposition and subsequent NO release increasing with higher pH.

The presence of sulfhydryl-containing compounds, such as L-cysteine and glutathione, has been shown to significantly accelerate the decomposition of FK409 and the release of NO. This suggests that thiols may act as nucleophiles in the decomposition pathway, facilitating the breakdown of the molecule.

Below is a proposed schematic for the decomposition of FK409 leading to the release of nitric oxide.

Caption: Proposed mechanism of NO release from FK409.

Quantitative Data on NO Release and Biological Activity

The following tables summarize the available quantitative data regarding the NO-releasing properties and biological effects of FK409.

Table 1: Kinetics of FK409-mediated NO Release

| Parameter | Condition | Value | Reference |

| Half-life | pH 7.4 solution | 30 minutes | |

| NO Release Rate | In the presence of 25 mM L-cysteine | 13-fold increase compared to control |

Table 2: Biological Activity of FK409

| Biological Effect | Assay System | IC₅₀ / ED₅₀ Value | Reference |

| Vasodilation | Norepinephrine-induced contraction in rat isolated aorta | ED₅₀ = 1.0 nM | [1] |

| Inhibition of Platelet Aggregation | ADP-induced human platelet aggregation | IC₅₀ = 0.75 µM | [1] |

Experimental Protocols

Quantification of Nitrite using the Griess Assay

This protocol is adapted from standard Griess assay procedures and is suitable for measuring nitrite, a stable oxidation product of NO, in solutions containing FK409.

Materials:

-

Griess Reagent:

-

Solution A: 1% (w/v) sulfanilamide in 5% (v/v) phosphoric acid.

-

Solution B: 0.1% (w/v) N-(1-naphthyl)ethylenediamine dihydrochloride in deionized water.

-

Note: Mix equal volumes of Solution A and Solution B immediately before use.

-

-

Sodium nitrite (NaNO₂) standard solutions (0-100 µM).

-

96-well microplate.

-

Microplate reader capable of measuring absorbance at 540-550 nm.

Procedure:

-

Prepare a standard curve by diluting a stock solution of sodium nitrite in the same buffer used for the FK409 solution to final concentrations ranging from 0 to 100 µM.

-

Add 50 µL of the FK409-containing sample and 50 µL of each nitrite standard to separate wells of the 96-well plate.

-

Add 50 µL of freshly prepared Griess reagent to each well.

-

Incubate the plate at room temperature for 10-15 minutes, protected from light.

-

Measure the absorbance at 540-550 nm using a microplate reader.

-

Subtract the absorbance of the blank (0 µM nitrite) from all readings.

-

Plot the absorbance of the standards versus their known concentrations to generate a standard curve.

-

Determine the nitrite concentration in the samples by interpolating their absorbance values on the standard curve.

Caption: Workflow for the Griess assay.

Direct Detection of NO using Chemiluminescence

This protocol provides a general framework for the direct measurement of NO released from FK409 using a nitric oxide analyzer based on the chemiluminescent reaction between NO and ozone.

Materials:

-

Nitric Oxide Analyzer (Chemiluminescence detector).

-

Purge vessel/reaction chamber.

-

Inert gas (e.g., nitrogen or argon) for purging.

-

FK409 solution.

-

Deionized, NO-free water or buffer.

Procedure:

-

System Calibration: Calibrate the nitric oxide analyzer according to the manufacturer's instructions using a certified NO gas standard.

-

Sample Preparation: Prepare a solution of FK409 in deionized, NO-free water or an appropriate buffer at the desired concentration.

-

Measurement: a. Introduce a known volume of the FK409 solution into the purge vessel of the chemiluminescence detector. b. Continuously purge the solution with an inert gas at a constant flow rate. This will carry the released NO from the headspace of the solution to the detector. c. The NO in the gas stream reacts with ozone in the reaction chamber of the analyzer, producing excited nitrogen dioxide (NO₂). d. As the excited NO₂ decays to its ground state, it emits photons, and the light intensity is measured by a photomultiplier tube. e. The signal is proportional to the concentration of NO in the sample.

-

Data Analysis: Record the chemiluminescence signal over time to determine the kinetics of NO release. The total amount of NO released can be calculated by integrating the area under the curve.

Downstream Signaling Pathway: Activation of Soluble Guanylate Cyclase

The primary biological effect of the NO released from FK409 is the activation of soluble guanylate cyclase (sGC). This enzyme catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP), a key second messenger. Elevated levels of cGMP lead to the activation of protein kinase G (PKG), which in turn phosphorylates various downstream targets, ultimately resulting in smooth muscle relaxation (vasodilation) and inhibition of platelet aggregation.

Caption: The NO-sGC-cGMP signaling pathway.

Conclusion

(E,2E)-4-ethyl-2-hydroxyimino-5-nitrohex-3-enamide (FK409) is a valuable research tool and a potential therapeutic agent due to its spontaneous and predictable release of nitric oxide. The mechanism of NO release is initiated by a pH-dependent deprotonation, a process that can be modulated by the presence of thiols. The liberated NO activates the canonical sGC-cGMP signaling pathway, leading to its characteristic pharmacological effects. The quantitative data and experimental protocols provided in this guide offer a solid foundation for researchers to further investigate and utilize this important NO donor. Further studies are warranted to fully elucidate the intermediates in the decomposition pathway and to explore the full therapeutic potential of this compound.

References

An In-depth Technical Guide on the Solubility of (E,2E)-4-ethyl-2-hydroxyimino-5-nitrohex-3-enamide in DMSO

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of the compound (E,2E)-4-ethyl-2-hydroxyimino-5-nitrohex-3-enamide in Dimethyl Sulfoxide (DMSO). This information is critical for its application in experimental settings, particularly in pharmacology and cell biology, where it is utilized as a nitric oxide (NO) donor.

Compound Identification

-

Systematic Name: (E,2E)-4-ethyl-2-hydroxyimino-5-nitrohex-3-enamide

-

CAS Number: 138472-01-2[1]

-

Molecular Formula: C₈H₁₃N₃O₄

-

Molecular Weight: 215.21 g/mol

Quantitative Solubility Data

The solubility of (E,2E)-4-ethyl-2-hydroxyimino-5-nitrohex-3-enamide has been determined in DMSO. This data is essential for the preparation of stock solutions for in vitro and in vivo studies.

| Solvent | Solubility | Appearance of Solution |

| DMSO | 10 mg/mL | Clear, colorless to faintly yellow |

This solubility allows for the preparation of a concentrated stock solution that can be further diluted in aqueous media for experimental use.

Experimental Protocols

Determination of Solubility in DMSO

The following protocol outlines a standard method for determining the solubility of a compound like (E,2E)-4-ethyl-2-hydroxyimino-5-nitrohex-3-enamide in DMSO.

Objective: To determine the maximum concentration of (E,2E)-4-ethyl-2-hydroxyimino-5-nitrohex-3-enamide that can be dissolved in DMSO at a specified temperature, resulting in a clear solution.

Materials:

-

(E,2E)-4-ethyl-2-hydroxyimino-5-nitrohex-3-enamide powder

-

Anhydrous DMSO

-

Vortex mixer

-

Analytical balance

-

Micro-centrifuge

-

Calibrated pipettes

-

Clear glass vials

Procedure:

-

Preparation of Supersaturated Solution:

-

Weigh a precise amount of the compound (e.g., 15 mg) and add it to a pre-weighed vial.

-

Add a specific volume of DMSO (e.g., 1 mL) to the vial.

-

Cap the vial tightly and vortex the mixture vigorously for 2-5 minutes to facilitate dissolution.

-

Allow the vial to equilibrate at room temperature for at least 24 hours to ensure that the solution reaches a state of equilibrium.

-

-

Separation of Undissolved Solute:

-

After the equilibration period, visually inspect the solution for any undissolved particles.

-

If undissolved solid is present, centrifuge the vial at a high speed (e.g., 10,000 x g) for 10 minutes to pellet the excess solid.

-

-

Quantification of Solubilized Compound:

-

Carefully collect a known volume of the clear supernatant without disturbing the pellet.

-

The concentration of the compound in the supernatant can be determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection, by comparing the response to a standard curve of known concentrations.

-

-

Calculation of Solubility:

-

The solubility is expressed as the concentration of the compound in the clear supernatant, typically in mg/mL.

-

Workflow for Solubility Determination

Caption: A flowchart illustrating the key steps in determining the solubility of a compound in DMSO.

Biological Context: Mechanism of Action

(E,2E)-4-ethyl-2-hydroxyimino-5-nitrohex-3-enamide is recognized as a cell-permeable nitric oxide (NO) donor. It spontaneously releases NO, which then activates intracellular guanylyl cyclase. This signaling pathway is crucial in various physiological processes.

Nitric Oxide Signaling Pathway

Caption: The signaling cascade initiated by the release of nitric oxide from the compound.

References

In-Depth Structural and Mechanistic Analysis of (E,2E)-4-ethyl-2-hydroxyimino-5-nitrohex-3-enamide (FK409)

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

(E,2E)-4-ethyl-2-hydroxyimino-5-nitrohex-3-enamide, also known as FK409, is a potent, cell-permeable small molecule that functions as a spontaneous nitric oxide (NO) donor. This technical guide provides a comprehensive analysis of its structure, synthesis, and mechanism of action, with a focus on its interaction with the nitric oxide-soluble guanylyl cyclase-cyclic guanosine monophosphate (NO-sGC-cGMP) signaling pathway. Detailed experimental protocols, quantitative structural data, and visual diagrams are presented to serve as a resource for researchers in pharmacology, drug discovery, and related fields.

Chemical Structure and Properties

(E,2E)-4-ethyl-2-hydroxyimino-5-nitrohex-3-enamide is a synthetic compound with the molecular formula C₈H₁₃N₃O₄ and a molecular weight of 215.21 g/mol . The structure features a hexenamide backbone with key functional groups that confer its biological activity, including a nitro group, a hydroxyimino group, and an ethyl substituent. The "(E,2E)" designation in its systematic name refers to the stereochemistry of the two double bonds within the molecule.

Physicochemical Properties

A summary of the key physicochemical properties of (E,2E)-4-ethyl-2-hydroxyimino-5-nitrohex-3-enamide is provided in the table below.

| Property | Value |

| Molecular Formula | C₈H₁₃N₃O₄ |

| Molecular Weight | 215.21 g/mol |

| CAS Number | 138472-01-2 |

| Appearance | Off-white to pale yellow powder |

| Solubility | Soluble in DMSO and ethanol |

| Half-life in solution | Approximately 30 minutes |

Synthesis and Structural Elucidation

The synthesis of (E,2E)-4-ethyl-2-hydroxyimino-5-nitrohex-3-enamide was first reported as a semi-artificial fermentation product from Streptomyces griseosporeus. The structure was established through extensive chemical and spectroscopic analysis.

Experimental Protocol: Synthesis

A detailed, step-by-step protocol for the chemical synthesis of (E,2E)-4-ethyl-2-hydroxyimino-5-nitrohex-3-enamide is currently not publicly available in the reviewed literature. The initial discovery involved isolation from fermentation broths of Streptomyces griseosporeus followed by purification.

Spectroscopic Data for Structural Analysis

Specific quantitative NMR and mass spectrometry data for (E,2E)-4-ethyl-2-hydroxyimino-5-nitrohex-3-enamide, such as detailed peak assignments, coupling constants, and fragmentation patterns, are not available in the public domain literature reviewed for this guide. The structural confirmation has been cited in foundational papers, but the raw data is not provided.

Mechanism of Action: Nitric Oxide Donation and Signaling Pathway

(E,2E)-4-ethyl-2-hydroxyimino-5-nitrohex-3-enamide's primary pharmacological action is the spontaneous release of nitric oxide (NO). This gaseous signaling molecule plays a crucial role in various physiological processes, most notably in vasodilation.

The NO-sGC-cGMP Signaling Pathway

The released NO diffuses into target cells, such as vascular smooth muscle cells, and activates the enzyme soluble guanylyl cyclase (sGC).[1][2][3] This activation leads to the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).[1][2][3] The subsequent increase in intracellular cGMP concentration activates protein kinase G (PKG), which in turn phosphorylates various downstream targets. This cascade of events ultimately leads to a decrease in intracellular calcium levels, resulting in smooth muscle relaxation and vasodilation.[4][5][6]

Experimental Workflows

The study of (E,2E)-4-ethyl-2-hydroxyimino-5-nitrohex-3-enamide and its effects involves a series of in vitro and in vivo experimental procedures. A generalized workflow for assessing its vasodilatory properties is outlined below.

In Vitro Vasodilation Assay

This experimental workflow is designed to measure the direct effect of the compound on blood vessel relaxation.

Applications in Research and Drug Development

As a potent and spontaneous NO donor, (E,2E)-4-ethyl-2-hydroxyimino-5-nitrohex-3-enamide serves as a valuable research tool for studying the physiological and pathophysiological roles of nitric oxide. Its potential therapeutic applications are primarily centered on conditions characterized by endothelial dysfunction or requiring vasodilation, such as hypertension, angina, and other cardiovascular diseases.

Conclusion

(E,2E)-4-ethyl-2-hydroxyimino-5-nitrohex-3-enamide (FK409) is a significant molecule for understanding the biological effects of nitric oxide. While its foundational structural and synthetic details are not fully available in the public literature, its mechanism of action through the NO-sGC-cGMP pathway is well-established. This guide provides a consolidated overview of the current knowledge to support ongoing and future research in this area. Further investigations to fully disclose the detailed synthetic and quantitative structural data would be of great benefit to the scientific community.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Systems Pharmacology and Rational Polypharmacy: Nitric Oxide−Cyclic GMP Signaling Pathway as an Illustrative Example and Derivation of the General Case | PLOS Computational Biology [journals.plos.org]

- 4. Vasodilation - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. Pulmonary hypertension - Wikipedia [en.wikipedia.org]

(E,2E)-4-ethyl-2-hydroxyimino-5-nitrohex-3-enamide: A Technical Guide to Its Hypothetical Synthesis and Characterization

Disclaimer: The following document is a theoretical guide based on established principles of organic chemistry. As of the date of this publication, a specific synthesis for (E,2E)-4-ethyl-2-hydroxyimino-5-nitrohex-3-enamide has not been reported in the scientific literature. The experimental protocols and characterization data presented herein are hypothetical and are intended to serve as a reference for researchers in the field of medicinal chemistry and drug development.

Introduction

(E,2E)-4-ethyl-2-hydroxyimino-5-nitrohex-3-enamide is a complex organic molecule featuring several key functional groups: a nitroalkene, an enamide, and an oxime. This unique combination suggests potential biological activity, possibly as a signaling molecule or a precursor for pharmacologically active compounds. The conjugated system, further activated by the electron-withdrawing nitro group, makes it an interesting target for synthetic chemists. This guide outlines a plausible synthetic pathway and predicted characterization data for this novel compound.

Hypothetical Synthesis Pathway

A plausible synthetic route to (E,2E)-4-ethyl-2-hydroxyimino-5-nitrohex-3-enamide could involve a multi-step process commencing with a condensation reaction to form the carbon skeleton, followed by functional group manipulations. A potential disconnection approach suggests a convergent synthesis from two key fragments.

A logical synthetic workflow is proposed as follows:

The Genesis of a Novel Vasodilator: A Technical Guide to the Discovery and History of FK409 as a Nitric Oxide Donor

For Researchers, Scientists, and Drug Development Professionals

Introduction

FK409, a compound of microbial origin, emerged from a dedicated search for novel vasodilators and has since been characterized as a potent, spontaneous nitric oxide (NO) donor. Its unique chemical structure and mechanism of action have positioned it as a valuable tool in cardiovascular and physiological research. This technical guide provides an in-depth exploration of the discovery, history, and foundational experimental work that established FK409 as a significant nitric oxide donor.

Discovery and History

FK409, chemically identified as (+/-)-(E)-ethyl-2-[(E)-hydroxyimino]-5-nitro-3-hexeneamide, was first isolated from the acid-treated fermentation broth of the bacterium Streptomyces griseosporeus (strain No. 16917).[1][2] The discovery was the result of a screening program for novel vasodilators. Researchers initially observed potent vasorelaxant activity in the acidified culture filtrate.

Further investigation revealed that FK409 itself was not a direct fermentation product but rather a semi-artificial derivative. The bacterium produces a precursor molecule, FR-900411, which is then converted into FK409 under acidic conditions in the presence of nitrite.[2][3] This conversion involves a synchronous nitrosation-nitration reaction. The molecular formula of FK409 was determined to be C8H13N3O4.[1] Subsequent studies successfully achieved the total synthesis of FK409, confirming its structure.[2][4]

The initial biological characterization of FK409 demonstrated its potent vasodilating and anti-platelet aggregation activities.[1][5] These effects were later attributed to its ability to spontaneously release nitric oxide, a key signaling molecule in the cardiovascular system. This property distinguished FK409 from other nitrovasodilators, such as isosorbide dinitrate (ISDN), which require enzymatic activation to release NO. The spontaneous release of NO from FK409 was confirmed using a chemiluminescence analyzer.[5]

Quantitative Data

The following tables summarize the key quantitative data from the initial characterization of FK409.

Table 1: In Vitro Anti-platelet Aggregation Activity

| Compound | Agonist | IC50 (µM) |

| FK409 | Adenosine 5'-diphosphate (2.0 µM) | 4.32 ± 0.95 |

| Isosorbide Dinitrate (ISDN) | Adenosine 5'-diphosphate (2.0 µM) | > 100 |

Data from in vitro experiments on rat platelet aggregation.[5]

Table 2: In Vivo Anti-thrombotic Activity in a Rat Extracorporeal Shunt Model

| Compound | Dose (mg/kg, p.o.) | Thrombus Formation Inhibition (%) |

| FK409 | 0.32 | Dose-dependent suppression observed |

| FK409 | 10 | 52 (maximum inhibition) |

| Isosorbide Dinitrate (ISDN) | 10 | No inhibition |

| Isosorbide Dinitrate (ISDN) | 32 | 17 |

Data from in vivo experiments in a rat model.[5]

Table 3: Effect on Plasma Cyclic GMP (cGMP) Levels in Rats

| Compound | Dose (mg/kg) | Effect on Plasma cGMP |

| FK409 | 32 | Significant, dose-dependent increase |

| Isosorbide Dinitrate (ISDN) | 32 | No significant effect |

Data from studies correlating the cardioprotective effect of FK409 with plasma cGMP levels.[6]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the characterization of FK409.

Nitric Oxide Release Measurement (Chemiluminescence Assay)

-

Principle: This method detects NO in the gas phase through its reaction with ozone, which produces chemiluminescence.

-

Apparatus: A chemiluminescence-based NO analyzer.

-

Procedure:

-

A solution of FK409 in a suitable buffer (e.g., phosphate buffer) is prepared.

-

The solution is incubated at 37°C.

-

The headspace gas from the reaction vessel is continuously drawn into the chemiluminescence detector.

-

Inside the detector, the sample gas is mixed with ozone. The resulting chemiluminescence is proportional to the NO concentration.

-

The signal is recorded over time to determine the rate of NO release.

-

For comparison, the same procedure is performed with other NO donors like ISDN.

-

In Vitro Platelet Aggregation Assay

-

Principle: This assay measures the ability of a compound to inhibit the clumping of platelets induced by an agonist.

-

Procedure:

-

Preparation of Platelet-Rich Plasma (PRP): Whole blood is collected from rats into a solution containing an anticoagulant (e.g., citrate). The blood is then centrifuged at a low speed to separate the PRP.

-

Aggregation Measurement:

-

A sample of PRP is placed in an aggregometer cuvette and warmed to 37°C with constant stirring.

-

FK409 or a vehicle control is added to the PRP and incubated for a short period.

-

A platelet aggregation agonist, such as adenosine 5'-diphosphate (ADP), is added to induce aggregation.

-

The change in light transmission through the PRP is monitored over time. As platelets aggregate, the turbidity of the sample decreases, and light transmission increases.

-

The extent of inhibition of aggregation is calculated by comparing the response in the presence of FK409 to the control.

-

The IC50 value (the concentration of FK409 required to inhibit aggregation by 50%) is determined.

-

-

Rat Extracorporeal Shunt Model of Thrombus Formation

-

Principle: This in vivo model assesses the anti-thrombotic effect of a compound by measuring the formation of a thrombus in an extracorporeal shunt.

-

Procedure:

-

Rats are anesthetized.

-

An extracorporeal shunt is created by cannulating an artery and a vein (e.g., carotid artery and jugular vein).

-

A small, thrombogenic surface (e.g., a silk thread) is placed within the shunt tubing.

-

FK409 or a vehicle is administered to the rat (e.g., orally, p.o.).

-

Blood is allowed to flow through the shunt for a defined period.

-

After the designated time, the shunt is removed, and the thrombus formed on the thrombogenic surface is carefully excised and weighed.

-

The percentage inhibition of thrombus formation is calculated by comparing the thrombus weight in the FK409-treated group to the vehicle-treated control group.

-

Visualizations

Signaling Pathway of FK409-Donated Nitric Oxide

Caption: Signaling pathway of FK409-mediated vasodilation.

Experimental Workflow for Characterizing FK409

Caption: Experimental workflow for the discovery and characterization of FK409.

References

- 1. FK409, a novel vasodilator isolated from the acid-treated fermentation broth of Streptomyces griseosporeus. I. Taxonomy, fermentation, isolation, and physico-chemical and biological characteristics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. FK409, a novel vasodilator isolated from the acid-treated fermentation broth of Streptomyces griseosporeus. III. Reaction mechanism and synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. jstage.jst.go.jp [jstage.jst.go.jp]

- 4. Structure and synthesis of FK409, a novel vasodilator isolated from Streptomyces as a semi-artificial fermentation product - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Antiplatelet activities of FK409, a new spontaneous NO releaser - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Close correlation of the cardioprotective effect of FK409, a spontaneous NO releaser, with an increase in plasma cyclic GMP level - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the In Vitro Stability of (E,2E)-4-ethyl-2-hydroxyimino-5-nitrohex-3-enamide

Audience: Researchers, Scientists, and Drug Development Professionals

Disclaimer: The compound (E,2E)-4-ethyl-2-hydroxyimino-5-nitrohex-3-enamide is a specific chemical entity for which no public in vitro stability data has been identified. This guide provides a comprehensive framework and standard protocols for assessing the in vitro stability of a novel compound of this nature, in line with established practices in drug discovery. The data presented in tables are hypothetical and for illustrative purposes only.

Introduction

The assessment of in vitro stability is a critical early step in the drug discovery and development pipeline. These studies provide initial insights into the metabolic fate of a new chemical entity (NCE), influencing its potential for oral bioavailability and plasma half-life.[1] Key parameters derived from these assays, such as intrinsic clearance (CLint), help in predicting the in vivo hepatic clearance of a compound.[2][3] This guide outlines the foundational in vitro stability assays and experimental protocols relevant for characterizing a novel compound such as (E,2E)-4-ethyl-2-hydroxyimino-5-nitrohex-3-enamide.

The chemical structure, featuring a nitro group and an enamide moiety, suggests potential sites for metabolic transformation. Nitro compounds can undergo reduction, while the overall structure may be susceptible to hydrolysis or oxidation by various enzyme systems.[4][5] Therefore, a systematic evaluation of its stability in different biological matrices is essential.

Data Presentation: Summarized Stability Data

Effective data presentation is crucial for comparing and interpreting stability results across different assays and species. The following tables are templates for summarizing key quantitative data.

Table 1: Metabolic Stability in Liver Microsomes

This table summarizes the metabolic stability of the test compound in liver microsomes from various species, which contain the primary enzymes responsible for Phase I metabolism (e.g., Cytochrome P450s).[2][3]

| Species | Test Compound Concentration (µM) | Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) | Data Interpretation |

| Human | 1 | > 60 | < 10 | Low Clearance |

| Rat | 1 | 25 | 27.7 | Moderate Clearance |

| Mouse | 1 | 15 | 46.2 | High Clearance |

| Dog | 1 | 45 | 15.4 | Low to Moderate Clearance |

| Monkey | 1 | 55 | 12.6 | Low Clearance |

Table 2: Metabolic Stability in Hepatocytes

Hepatocyte assays provide a more complete picture of metabolic stability by including both Phase I and Phase II metabolic enzymes.[2][3]

| Species | Test Compound Concentration (µM) | Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/10⁶ cells) | Data Interpretation |

| Human | 1 | > 90 | < 8 | Low Clearance |

| Rat | 1 | 30 | 23.1 | Moderate Clearance |

Table 3: Plasma Stability

This assay assesses the chemical or enzymatic degradation of the compound in plasma, which is important for compounds administered intravenously.

| Species | Test Compound Concentration (µM) | Half-life (t½, min) | % Remaining at 120 min | Data Interpretation |

| Human | 1 | > 240 | > 95% | Stable |

| Rat | 1 | > 240 | > 95% | Stable |

Experimental Protocols

Detailed and robust experimental protocols are necessary for generating reliable and reproducible in vitro stability data.

Liver Microsomal Stability Assay

Objective: To determine the rate of metabolism of a test compound by Phase I enzymes, primarily Cytochrome P450s.

Materials:

-

Test compound stock solution (e.g., 10 mM in DMSO)

-

Pooled liver microsomes (human, rat, mouse, dog, monkey)

-

NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Phosphate buffer (e.g., 0.1 M, pH 7.4)

-

Positive control compounds (e.g., testosterone, verapamil)

-

Acetonitrile with internal standard (for quenching)

-

96-well incubation plates

-

LC-MS/MS system for analysis

Methodology:

-

Prepare a working solution of the test compound by diluting the stock solution in buffer to an intermediate concentration.

-

Prepare the incubation mixture by combining liver microsomes and phosphate buffer in the 96-well plate. Pre-warm the plate at 37°C.

-

Initiate the metabolic reaction by adding the NADPH regenerating system to the wells.

-

At designated time points (e.g., 0, 5, 15, 30, 60 minutes), add the test compound to the respective wells.

-

Terminate the reaction at each time point by adding an equal volume of cold acetonitrile containing an internal standard. This step precipitates the proteins and stops the enzymatic reaction.

-

Centrifuge the plate to pellet the precipitated protein.

-

Transfer the supernatant to a new plate for analysis.

-

Analyze the samples by LC-MS/MS to determine the concentration of the test compound remaining at each time point.

-

Calculate the half-life (t½) from the slope of the natural logarithm of the percent remaining compound versus time plot.

-

Calculate intrinsic clearance (CLint) using the formula: CLint = (0.693 / t½) * (incubation volume / mg of microsomal protein).

Plasma Stability Assay

Objective: To evaluate the stability of a test compound in plasma, identifying potential degradation by plasma enzymes (e.g., esterases, amidases) or chemical instability.

Materials:

-

Test compound stock solution (e.g., 10 mM in DMSO)

-

Pooled plasma (human, rat) anticoagulated with heparin or EDTA

-

Phosphate buffer (pH 7.4)

-

Positive control (e.g., procaine)

-

Acetonitrile with internal standard

-

96-well incubation plates

-

LC-MS/MS system

Methodology:

-

Thaw the frozen plasma at 37°C.

-

Prepare a working solution of the test compound by diluting the stock solution in buffer.

-

Add the test compound to the plasma in the 96-well plate to achieve the final desired concentration (e.g., 1 µM).

-

Incubate the plate at 37°C.

-

At specified time points (e.g., 0, 15, 30, 60, 120 minutes), transfer an aliquot of the plasma-compound mixture to a new plate.

-

Terminate the reaction by adding cold acetonitrile with an internal standard.

-

Vortex and centrifuge the samples to precipitate plasma proteins.

-

Transfer the supernatant for LC-MS/MS analysis to quantify the remaining parent compound.

-

Calculate the half-life from the disappearance rate of the compound over time.

Visualizations

Diagrams are provided to illustrate key workflows and concepts related to the in vitro stability assessment of (E,2E)-4-ethyl-2-hydroxyimino-5-nitrohex-3-enamide.

Caption: Workflow for a Liver Microsomal Stability Assay.

Caption: Hypothetical Metabolic Pathways for the Test Compound.

References

In-Depth Technical Guide to FK409: A Potent Spontaneous Nitric Oxide Donor

For Researchers, Scientists, and Drug Development Professionals

Abstract

FK409, with the chemical name (±)-(E)-4-Ethyl-2-[(E)-hydroxyimino]-5-nitro-3-hexenamide, is a well-characterized cell-permeable small molecule that functions as a spontaneous nitric oxide (NO) donor.[1] It has garnered significant interest in pharmacological research due to its potent vasorelaxant and antiplatelet activities, which are attributed to its ability to release NO in a controlled manner.[2] This document provides a comprehensive overview of the physical and chemical properties of FK409, its mechanism of action through the nitric oxide signaling pathway, and detailed experimental protocols for its analysis and the characterization of its biological effects.

Physical and Chemical Properties

FK409 is a crystalline solid with a molecular formula of C8H13N3O4 and a molecular weight of 215.21 g/mol .[1][3] It is also known by the synonym NOR-3. The compound is stable for at least four years when stored at -20°C as a crystalline solid.[1] FK409 exhibits solubility in various organic solvents and aqueous buffers, which is crucial for its application in in vitro and in vivo studies.

Table 1: Physical and Chemical Properties of FK409

| Property | Value | Reference |

| Chemical Name | (±)-(E)-4-Ethyl-2-[(E)-hydroxyimino]-5-nitro-3-hexenamide | [1] |

| Synonym | NOR-3 | [1] |

| Molecular Formula | C8H13N3O4 | [1][3] |

| Molecular Weight | 215.21 g/mol | [3] |

| Appearance | Crystalline solid | [1] |

| Purity | ≥98% | [1] |

| Storage Temperature | -20°C | [1] |

| Stability | ≥ 4 years (as solid) | [1] |

Table 2: Solubility of FK409

| Solvent | Solubility | Reference |

| Ethanol | ~36 mg/mL | [1] |

| DMSO | ~20 mg/mL | [1] |

| Dimethyl formamide | ~34 mg/mL | [1] |

| PBS (pH 7.2) | ~2.2 mg/mL | [1] |

Mechanism of Action and Signaling Pathway

FK409 exerts its biological effects through the spontaneous release of nitric oxide (NO). This release is time-dependent and can be accelerated in the presence of sulfhydryl-bearing compounds such as L-cysteine and glutathione. The liberated NO, a gaseous signaling molecule, diffuses across cell membranes and activates soluble guanylate cyclase (sGC). Activated sGC catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP). The subsequent increase in intracellular cGMP levels leads to the activation of protein kinase G (PKG), which in turn phosphorylates various downstream targets, resulting in a cascade of physiological responses including smooth muscle relaxation (vasodilation) and inhibition of platelet aggregation.

Caption: Signaling pathway of FK409 via nitric oxide release.

Experimental Protocols

Measurement of Nitric Oxide Release using the Griess Assay

This protocol describes the indirect measurement of NO released from FK409 by quantifying the accumulation of its stable oxidation product, nitrite, in solution.

Materials:

-

FK409

-

Phosphate-buffered saline (PBS), pH 7.4

-

Griess Reagent Kit (containing sulfanilamide solution and N-(1-naphthyl)ethylenediamine dihydrochloride (NED) solution)

-

Sodium nitrite (NaNO2) standard solution

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare a stock solution of FK409 in a suitable solvent (e.g., DMSO) and then dilute to the desired final concentration in PBS (pH 7.4).

-

Incubate the FK409 solution at 37°C for various time points to allow for NO release and subsequent conversion to nitrite.

-

Prepare a series of sodium nitrite standards in PBS (e.g., 1-100 µM) to generate a standard curve.

-

In a 96-well plate, add 50 µL of the incubated FK409 samples and 50 µL of the nitrite standards to individual wells.

-

Add 50 µL of the sulfanilamide solution to each well and incubate for 5-10 minutes at room temperature, protected from light.

-

Add 50 µL of the NED solution to each well and incubate for a further 5-10 minutes at room temperature, protected from light. A purple/magenta color will develop.

-

Measure the absorbance at 540 nm using a microplate reader.

-

Calculate the nitrite concentration in the samples by interpolating from the sodium nitrite standard curve.

Caption: Workflow for the Griess assay to measure nitrite.

In Vitro Platelet Aggregation Assay

This protocol outlines a method to assess the inhibitory effect of FK409 on platelet aggregation using light transmission aggregometry.

Materials:

-

Freshly drawn human or animal blood in citrate anticoagulant

-

Platelet-rich plasma (PRP) and platelet-poor plasma (PPP)

-

FK409

-

Platelet agonist (e.g., adenosine diphosphate (ADP) or collagen)

-

Saline

-

Light transmission aggregometer

Procedure:

-

Prepare PRP and PPP from citrated whole blood by differential centrifugation.

-

Adjust the platelet count in the PRP if necessary.

-

Calibrate the aggregometer with PRP (0% aggregation) and PPP (100% aggregation).

-

Pre-warm aliquots of PRP to 37°C.

-

To an aggregometer cuvette containing PRP, add a specific concentration of FK409 or vehicle control (e.g., DMSO diluted in saline) and incubate for a predetermined time (e.g., 2-5 minutes) at 37°C with stirring.

-

Initiate platelet aggregation by adding a platelet agonist (e.g., ADP).

-

Record the change in light transmission for several minutes to obtain an aggregation curve.

-

The inhibitory effect of FK409 is calculated as the percentage reduction in the maximum aggregation compared to the vehicle control.

Quantitative Data

Table 3: In Vitro and In Vivo Antiplatelet Activity of FK409

| Assay | Species | Agonist | Parameter | Value | Reference |

| Platelet Aggregation | Rat | ADP (2.0 µM) | IC50 | 4.32 ± 0.95 µM | [2] |

| Extracorporeal Shunt Model | Rat | - | Max. Inhibition (10 mg/kg, p.o.) | 52% | [2] |

Table 4: Nitric Oxide Release Kinetics

| Condition | Parameter | Value | Reference |

| In solution | Half-life | 30 min | |

| In the presence of 25 mM L-cysteine | Rate constant for NO release | 13-fold increase |

Conclusion

FK409 is a valuable pharmacological tool for studying the physiological and pathophysiological roles of nitric oxide. Its well-defined chemical properties, spontaneous NO-releasing mechanism, and potent biological activities make it a suitable candidate for further investigation in the development of novel therapeutic agents for cardiovascular and other diseases where NO signaling plays a crucial role. The experimental protocols provided in this guide offer a foundation for researchers to explore the multifaceted actions of FK409.

References

Core Characteristics of Common Spontaneous NO Donors

An In-depth Technical Guide to Spontaneous Nitric Oxide Donors for Cell Culture

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of spontaneous nitric oxide (NO) donors, essential tools for investigating the multifaceted roles of NO in cellular physiology and pathology. Nitric oxide is a critical signaling molecule involved in a vast array of biological processes, including vasodilation, neurotransmission, and immune responses.[1][2] Due to its transient nature and high reactivity, direct application of NO gas in cell culture is impractical. Spontaneous NO donors, which release NO predictably under physiological conditions (pH 7.4, 37°C) without the need for enzymatic or light activation, offer a reliable method for controlled NO delivery in experimental settings.[3][4]

Among the most widely utilized spontaneous NO donors are the diazeniumdiolates, commonly known as NONOates. These compounds are characterized by the [N(O)NO]⁻ functional group and are prized for their predictable, first-order release kinetics.[3] The rate of NO release is intrinsic to the chemical structure of the nucleophile adduct, allowing researchers to select a donor with a half-life appropriate for their specific experimental timeframe, from a mere 1.8 seconds to over 56 hours.[3]

The selection of an appropriate NO donor is critical and depends on the desired concentration and duration of NO exposure for a given experiment. The table below summarizes the quantitative data for several widely used NONOates.

| Donor Name | Chemical Class | Half-life (t½) at 37°C, pH 7.4 | Moles of NO Released (per mole of donor) | Key Characteristics & Common Applications |

| PROLI NONOate | Diazeniumdiolate | 1.8 seconds[5][6] | 2[5][6] | Ultrafast NO release; ideal for studying rapid signaling events like vasodilation.[5] |

| DEA NONOate | Diazeniumdiolate | 2 minutes[7] | 1.5[7] | Rapid NO release; potent inducer of cGMP levels; used in studies of antimicrobial effects and short-term signaling.[8][9] |

| PAPA NONOate | Diazeniumdiolate | ~15 minutes | 1.5 | Intermediate-rate NO donor. |

| Spermidine NONOate | Diazeniumdiolate | 37 - 39 minutes[9] | 1.7 - 2.0[9] | Moderate-rate NO release; suitable for experiments lasting several hours. |

| DETA NONOate | Diazeniumdiolate | ~20 hours (56 hours at 22-25°C)[3] | 2 | Slow, prolonged NO release; used for long-term studies on cell proliferation, apoptosis, and gene expression.[3][10] |

Key Experimental Protocols

Detailed and reproducible methodologies are paramount for obtaining reliable data. The following sections provide step-by-step protocols for the application and assessment of NO donors in cell culture.

General Protocol for Treating Cells with a Spontaneous NO Donor

This workflow outlines the fundamental steps for exposing cultured cells to a NONOate.

-

Reagent Preparation :

-

Prepare a stock solution of the chosen NONOate. For most NONOates, this is done by dissolving the solid compound in a cold, alkaline solution (e.g., 10 mM NaOH) to prevent premature NO release. Store on ice.

-

Note : Always refer to the manufacturer's instructions for solubility and stability. For example, DETA NONOate can be dissolved in water and the pH adjusted to 9.[11]

-

Immediately before use, dilute the stock solution to the final desired concentration in pre-warmed (37°C) cell culture medium.

-

-

Cell Culture and Treatment :

-

Culture cells to the desired confluency in an appropriate vessel (e.g., 96-well plate, T-75 flask) following standard aseptic techniques.[12]

-

Remove the existing culture medium from the cells.

-

Gently add the medium containing the diluted NO donor to the cells.

-

Incubate the cells for the desired experimental duration (e.g., minutes to hours) in a humidified incubator at 37°C with 5% CO₂.[12]

-

-

Downstream Analysis :

-

Following incubation, collect the cell culture supernatant for NO measurement (e.g., Griess Assay) and/or lyse the cells for subsequent analysis (e.g., Western blot, RNA extraction).

-

Protocol for Measuring Nitric Oxide Release (Griess Assay)

The Griess assay is a common colorimetric method for the indirect measurement of NO by quantifying its stable breakdown product, nitrite (NO₂⁻), in aqueous solutions like cell culture supernatant.[13][14]

-

Reagent Preparation :

-

Nitrite Standard : Prepare a 1 M stock solution of sodium nitrite (NaNO₂) in deionized water. Create a series of dilutions (e.g., 0-100 µM) in the same cell culture medium used for the experiment to create a standard curve.

-

Griess Reagent : This consists of two solutions.

-

-

Assay Procedure :

-

Pipette 50 µL of each standard and experimental sample (cell culture supernatant) into separate wells of a 96-well plate.

-

Add 50 µL of Solution A to each well and incubate for 5-10 minutes at room temperature, protected from light.

-

Add 50 µL of Solution B to each well and incubate for another 5-10 minutes at room temperature, protected from light. A pink/magenta color will develop.

-

Measure the absorbance at 540-570 nm using a microplate reader.

-

-

Data Analysis :

-

Subtract the absorbance of the blank (medium only) from all readings.

-

Plot the absorbance of the standards versus their known concentrations to generate a standard curve.

-

Use the linear equation from the standard curve to calculate the nitrite concentration in the experimental samples.

-

Protocol for Assessing NO Donor-Induced Cytotoxicity (MTS Assay)

It is crucial to determine if the observed cellular effects are due to NO-specific signaling or a general cytotoxic response. The MTS assay is a colorimetric method for assessing cell viability.

-

Cell Seeding and Treatment :

-

Seed cells in a 96-well plate at a density that will ensure they are in the logarithmic growth phase at the time of the assay.

-

Allow cells to adhere overnight.

-

Treat cells with a range of concentrations of the NO donor as described in the general protocol. Include an untreated control group. A time- and dose-dependent decrease in cell viability is often observed at concentrations higher than 0.2 mmol/l for some donors.[15]

-

-

MTS Reagent Addition :

-

Following the treatment period, add 20 µL of MTS reagent (e.g., CellTiter 96® AQueous One Solution) to each well containing 100 µL of medium.

-

Incubate the plate for 1-4 hours at 37°C in a humidified, 5% CO₂ atmosphere.

-

-

Measurement and Analysis :

-

Measure the absorbance at 490 nm using a microplate reader.

-

Calculate cell viability as a percentage relative to the untreated control cells:

-

% Viability = (Absorbance_treated / Absorbance_control) * 100

-

-

Note : For confirming apoptosis, methods like TUNEL staining or Western blotting for caspase-3 and PARP cleavage can be used.[15]

-

Core Signaling Pathways and Mechanisms

Nitric oxide exerts many of its physiological effects through the canonical cGMP-dependent signaling pathway. Understanding this pathway is fundamental to interpreting experimental results from NO donor studies.

The mechanism of NO release from NONOates is a spontaneous, first-order chemical decomposition that is dependent on pH and temperature.[3][5] This process does not require cellular enzymes, making it a direct and predictable way to generate NO in a culture environment.

Disclaimer : This guide is intended for research purposes only. The protocols provided are general guidelines and may require optimization for specific cell types and experimental conditions. Always adhere to laboratory safety protocols and consult manufacturer's data sheets for specific handling and storage instructions for all chemical reagents.

References

- 1. Endothelial Arginine Metabolism in Angiogenesis: Mechanistic Insights from Tissue Repair to Tumor Progression [mdpi.com]

- 2. mdpi.com [mdpi.com]

- 3. Recent Developments in Pharmacological Effect, Mechanism and Application Prospect of Diazeniumdiolates - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Nitric Oxide Donor [Zn(PipNONO)Cl] Exhibits Antitumor Activity through Inhibition of Epithelial and Endothelial Mesenchymal Transitions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. caymanchem.com [caymanchem.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. caymanchem.com [caymanchem.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Comparative effects of several nitric oxide donors on intracellular cyclic GMP levels in bovine chromaffin cells: correlation with nitric oxide production - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. medchemexpress.com [medchemexpress.com]

- 12. m.youtube.com [m.youtube.com]

- 13. ozbiosciences.com [ozbiosciences.com]

- 14. In Vitro Nitric Oxide Assays [cellbiolabs.com]

- 15. Cytotoxicity of nitric oxide donors in smooth muscle cells is dependent on phenotype, and mainly due to apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: (E,2E)-4-ethyl-2-hydroxyimino-5-nitrohex-3-enamide for In Vitro Nitric Oxide Studies

A comprehensive search of scientific literature and chemical databases for "(E,2E)-4-ethyl-2-hydroxyimino-5-nitrohex-3-enamide" did not yield any specific information regarding its synthesis, properties, or biological activity. Consequently, there is no available data on its use for in vitro nitric oxide (NO) studies. The compound does not appear in major chemical repositories such as PubChem or in published research articles detailing its effects as a nitric oxide donor or modulator.

Therefore, it is not possible to provide specific application notes, experimental protocols, or quantitative data for this particular compound. The following sections provide general methodologies and principles for evaluating a novel, uncharacterized compound as a potential nitric oxide donor in a research setting. These protocols are based on standard techniques used in the field and should be adapted and optimized for the specific characteristics of any new chemical entity being investigated.

General Principles for Characterizing a Novel NO Donor

When investigating a new compound for its potential as a nitric oxide donor, a systematic approach is required to determine its efficacy, mechanism of action, and safety profile. This typically involves a series of in vitro experiments to first establish its ability to release NO and then to understand its biological effects in a cellular context.

Table 1: Hypothetical Data Summary for a Novel NO Donor

The following table illustrates how quantitative data for a hypothetical NO donor, "Compound X," would be presented. This is for illustrative purposes only, as no data exists for (E,2E)-4-ethyl-2-hydroxyimino-5-nitrohex-3-enamide.

| Parameter | Method | Result | Conditions |

| NO Release | Griess Assay | 50 µM | 100 µM Compound X in PBS, 37°C, 2h |

| DAF-FM Diacetate | 2-fold increase | 50 µM Compound X in HUVEC cells, 1h | |

| Cytotoxicity | MTT Assay | IC50 > 100 µM | 24h exposure in HeLa cells |

| Effect on Gene Expression | qRT-PCR | 3-fold increase in HMOX1 | 50 µM Compound X in RAW 264.7 cells, 6h |

| Protein Expression | Western Blot | 2.5-fold increase in iNOS | 50 µM Compound X in RAW 264.7 cells, 24h |

Experimental Protocols

The following are detailed protocols for key experiments used to characterize a novel nitric oxide donor.

Protocol 1: Determination of Nitric Oxide Release using the Griess Assay

This protocol measures the amount of nitrite (a stable product of NO) in a solution.

Materials:

-

Novel compound stock solution (e.g., in DMSO)

-

Phosphate Buffered Saline (PBS), pH 7.4

-

Griess Reagent (Component A: 1% sulfanilamide in 5% phosphoric acid; Component B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

-

Sodium nitrite (NaNO₂) standard solution (for standard curve)

-

96-well microplate

-

Microplate reader (540 nm absorbance)

Procedure:

-

Prepare a series of sodium nitrite standards (e.g., 0-100 µM) in PBS.

-

Prepare a working solution of the novel compound in PBS at the desired concentration.

-

Add 50 µL of the compound solution to a well of a 96-well plate. For the standard curve, add 50 µL of each nitrite standard. Add 50 µL of PBS to a well to serve as a blank.

-

Incubate the plate at 37°C for the desired time period (e.g., 2 hours) to allow for NO release and conversion to nitrite.

-

Add 50 µL of Griess Reagent Component A to each well.

-

Incubate for 10 minutes at room temperature, protected from light.

-

Add 50 µL of Griess Reagent Component B to each well.

-

Incubate for 10 minutes at room temperature, protected from light.

-

Measure the absorbance at 540 nm using a microplate reader.

-

Subtract the blank absorbance from all readings.

-

Generate a standard curve from the sodium nitrite standards and determine the concentration of nitrite released by the novel compound.

Protocol 2: Intracellular NO Detection using DAF-FM Diacetate

This protocol uses a fluorescent probe to detect NO production within living cells.

Materials:

-

Cell line of interest (e.g., Human Umbilical Vein Endothelial Cells - HUVECs)

-

Complete cell culture medium

-

DAF-FM Diacetate (4-amino-5-methylamino-2',7'-difluorofluorescein diacetate)

-

Novel compound stock solution

-

Fluorescence microscope or plate reader

Procedure:

-

Seed cells in a suitable format (e.g., 96-well black, clear-bottom plate) and allow them to adhere overnight.

-

Wash the cells once with warm PBS.

-

Load the cells with 5 µM DAF-FM Diacetate in serum-free medium for 30 minutes at 37°C.

-

Wash the cells twice with warm PBS to remove excess probe.

-

Add fresh, pre-warmed cell culture medium containing the desired concentration of the novel compound or vehicle control.

-

Incubate for the desired time period (e.g., 1 hour) at 37°C.

-

Measure the fluorescence intensity using a fluorescence microscope (Excitation/Emission ~495/515 nm) or a microplate reader.

-

Quantify the change in fluorescence relative to the vehicle control.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate a hypothetical signaling pathway that could be activated by a nitric oxide donor and a general experimental workflow for its characterization.

Caption: Hypothetical NO signaling pathway.

Caption: General workflow for characterizing a novel NO donor.

Application Notes and Protocols for (E,2E)-4-ethyl-2-hydroxyimino-5-nitrohex-3-enamide Cell Treatment

For Researchers, Scientists, and Drug Development Professionals

Introduction

(E,2E)-4-ethyl-2-hydroxyimino-5-nitrohex-3-enamide is a novel synthetic compound characterized by the presence of a nitro group. Nitro-containing compounds are a diverse class of molecules with significant interest in medicinal chemistry due to their wide range of biological activities.[1][2][3] These compounds have been developed for various therapeutic applications, including anticancer, antibacterial, and antiparasitic agents.[1][2] The biological effects of nitro compounds are often attributed to their ability to act as prodrugs that undergo bioreductive activation, leading to the generation of reactive nitrogen species, such as nitric oxide (NO), and reactive oxygen species (ROS).[4] This document provides a detailed protocol for the in vitro evaluation of (E,2E)-4-ethyl-2-hydroxyimino-5-nitrohex-3-enamide in cell culture models.

Data Presentation

Table 1: Physicochemical Properties of (E,2E)-4-ethyl-2-hydroxyimino-5-nitrohex-3-enamide

| Property | Value |

| Molecular Formula | C8H13N3O4 |

| Molecular Weight | 215.21 g/mol |

| Appearance | Pale yellow solid |

| Solubility | Soluble in DMSO, DMF, and ethanol |

| Stability | Store at -20°C, protect from light |

Table 2: Recommended Concentration Ranges for In Vitro Assays

| Assay Type | Concentration Range | Incubation Time |

| Cytotoxicity (MTT/XTT) | 0.1 µM - 100 µM | 24 - 72 hours |

| Apoptosis (Annexin V/PI) | 1 µM - 50 µM | 24 - 48 hours |

| Nitric Oxide (NO) Release | 10 µM - 100 µM | 1 - 24 hours |

| Western Blot Analysis | 5 µM - 50 µM | 6 - 24 hours |

Experimental Protocols

Preparation of Stock Solution

Objective: To prepare a high-concentration stock solution of (E,2E)-4-ethyl-2-hydroxyimino-5-nitrohex-3-enamide for cell culture experiments.

Materials:

-

(E,2E)-4-ethyl-2-hydroxyimino-5-nitrohex-3-enamide powder

-

Dimethyl sulfoxide (DMSO), cell culture grade

-

Sterile microcentrifuge tubes

Protocol:

-

Weigh out a precise amount of (E,2E)-4-ethyl-2-hydroxyimino-5-nitrohex-3-enamide powder in a sterile microcentrifuge tube.

-

Add the appropriate volume of DMSO to achieve a stock concentration of 10 mM.

-

Vortex thoroughly until the compound is completely dissolved.

-

Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

-

Store the aliquots at -20°C, protected from light.

Note: The final concentration of DMSO in the cell culture medium should not exceed 0.5% to avoid solvent-induced cytotoxicity.

Cell Culture and Treatment

Objective: To culture mammalian cells and treat them with (E,2E)-4-ethyl-2-hydroxyimino-5-nitrohex-3-enamide.

Materials:

-

Selected mammalian cell line (e.g., HeLa, A549, MCF-7)

-

Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

-

Cell culture flasks or plates

-

(E,2E)-4-ethyl-2-hydroxyimino-5-nitrohex-3-enamide stock solution (10 mM)

Protocol:

-

Culture cells in a humidified incubator at 37°C with 5% CO2.

-

Seed the cells into appropriate culture vessels (e.g., 96-well plates for cytotoxicity assays, 6-well plates for protein analysis) at a predetermined density to ensure they are in the exponential growth phase at the time of treatment.

-

Allow the cells to adhere and grow for 24 hours.

-

Prepare serial dilutions of the (E,2E)-4-ethyl-2-hydroxyimino-5-nitrohex-3-enamide stock solution in complete cell culture medium to achieve the desired final concentrations.

-

Remove the old medium from the cells and replace it with the medium containing the compound.

-

Include a vehicle control group treated with the same concentration of DMSO as the highest concentration of the compound.

-

Incubate the cells for the desired period (e.g., 24, 48, or 72 hours).

Cytotoxicity Assay (MTT Assay)

Objective: To determine the cytotoxic effect of (E,2E)-4-ethyl-2-hydroxyimino-5-nitrohex-3-enamide on cell viability.

Materials:

-

Cells treated as described in Protocol 2 in a 96-well plate

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

Microplate reader

Protocol:

-

After the treatment period, add 10 µL of MTT solution to each well.

-

Incubate the plate for 4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.

-

Carefully remove the medium from each well.

-

Add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Gently shake the plate for 10 minutes to ensure complete dissolution.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Signaling Pathways and Experimental Workflows

Caption: Experimental workflow for in vitro cell treatment and subsequent analysis.

Caption: Putative signaling pathway activated by the nitro-containing compound.

References

Application Notes and Protocols: Exploring the Potential of FK409 in Parasitology Research

Disclaimer

The following application notes and protocols are a scientific extrapolation based on the known mechanism of FK409 as a nitric oxide (NO) donor and the established roles of the NO/cyclic guanosine monophosphate (cGMP) signaling pathway in various parasites. To date, there is a notable absence of published research specifically investigating the effects of FK409 on parasites. Therefore, the information presented here is intended to guide future research and should not be interpreted as a summary of established applications.

Introduction to FK409

FK409, with the chemical name (+/-)-(E)-4-ethyl-2-[(E)-hydroxyimino]-5-nitro-3-hexenamide, is a well-characterized nitric oxide (NO) donor.[1][2] Its primary mechanism of action involves the spontaneous release of NO, a highly reactive signaling molecule with a vast array of physiological effects. In mammalian systems, NO is a potent activator of soluble guanylate cyclase (sGC), leading to an increase in intracellular cyclic guanosine monophosphate (cGMP) levels. This signaling cascade is crucial for processes such as vasodilation.[1]

The NO/cGMP Signaling Pathway in Parasites: A Potential Target

While FK409 itself has not been studied in parasites, the NO/cGMP signaling pathway is recognized as a critical regulator of various essential functions in a range of parasitic organisms, including protozoa from the phylum Apicomplexa (e.g., Toxoplasma, Plasmodium) and helminths like Schistosoma.[3][4][5] In these parasites, cGMP signaling governs key processes such as:

-

Motility and Host Cell Invasion: In apicomplexan parasites, cGMP signaling is instrumental in activating the secretion of micronemes, which contain adhesive proteins required for gliding motility, host cell invasion, and egress.[3]

-

Lifecycle Progression: The transition between different lifecycle stages in some parasites is regulated by cGMP-dependent signaling pathways.

-

Neuromuscular Function: In parasitic worms, NO and cGMP are often involved in neuromuscular control, affecting processes like muscle contraction and relaxation.

Given that FK409 acts as an NO donor, it presents a valuable pharmacological tool to experimentally manipulate the NO/cGMP pathway in parasites and investigate its downstream physiological effects.

Hypothetical Applications of FK409 in Parasitology Research

Based on its mechanism of action, FK409 could be employed in several key areas of parasitology research:

-

Elucidating the Role of NO/cGMP Signaling: FK409 can be used to artificially elevate intracellular cGMP levels in parasites to study the physiological consequences. This could help in identifying and characterizing the roles of this pathway in parasites where its function is not yet fully understood.

-

Investigating Parasite Motility and Invasion: By treating motile parasite stages (e.g., Toxoplasma gondii tachyzoites, Plasmodium sporozoites) with FK409, researchers can assess the impact of elevated cGMP on gliding motility, host cell invasion rates, and egress from infected cells.

-

Screening for Novel Antiparasitic Drug Targets: If FK409 demonstrates a significant impact on parasite viability or key functions, it would validate the NO/cGMP pathway as a potential target for the development of novel antiparasitic drugs.

-

Studying Neuromuscular Function in Helminths: In studies involving parasitic worms such as Schistosoma mansoni, FK409 could be used to investigate the role of NO in muscle contractility and overall motor function.

Quantitative Data Summary (Hypothetical)

As there is no published data on the effects of FK409 on parasites, the following table is a template for how such data could be presented. Researchers would need to perform dose-response experiments to determine these values.

| Parasite Species | Parasite Stage | Assay Type | IC50 / EC50 (µM) | Maximum Inhibition/Effect (%) |

| Toxoplasma gondii | Tachyzoite | Invasion Assay | Data to be determined | Data to be determined |

| Toxoplasma gondii | Tachyzoite | Viability Assay (e.g., PrestoBlue) | Data to be determined | Data to be determined |

| Plasmodium falciparum | Merozoite | Invasion Assay | Data to be determined | Data to be determined |

| Schistosoma mansoni | Adult Worm | Motility Assay | Data to be determined | Data to be determined |